
2-Ethyl-N,5-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N,5-dimethylpyrimidin-4-amine is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The molecular formula of this compound is C8H13N3, and it has a molecular weight of 151.21 g/mol .
Preparation Methods
The synthesis of pyrimidine derivatives, including 2-Ethyl-N,5-dimethylpyrimidin-4-amine, typically involves the condensation of β-dicarbonyl compounds and amines . One common method is the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation, which yields the desired pyrimidine derivative in moderate yield . Industrial production methods may involve similar condensation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Ethyl-N,5-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethyl-N,5-dimethylpyrimidin-4-amine has a wide range of scientific research applications, including:
Biology: Pyrimidine derivatives are key molecules in biological systems, including DNA and RNA.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-Ethyl-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives, including this compound, act as mitochondrial complex I electron transport inhibitors (MET I). This mode of action is different from other fungicides, making them effective in controlling various fungal diseases . The compound’s interaction with mitochondrial complex I disrupts the electron transport chain, leading to the inhibition of ATP synthesis and ultimately causing cell death.
Comparison with Similar Compounds
2-Ethyl-N,5-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as:
2,5-Dimethylpyrimidin-4-amine: This compound has a similar structure but lacks the ethyl group at the 2-position.
2-Amino-4,6-dimethylpyrimidine: This compound has amino groups at the 2-position and methyl groups at the 4- and 6-positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the methyl group at the 5-position can lead to different interactions with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-ethyl-N,5-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-4-7-10-5-6(2)8(9-3)11-7/h5H,4H2,1-3H3,(H,9,10,11) |
InChI Key |
KRQDBNMYILUNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



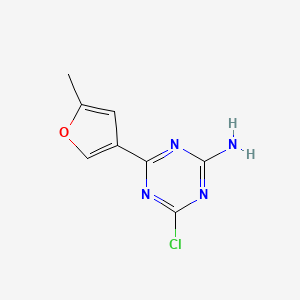
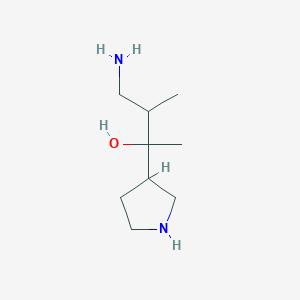
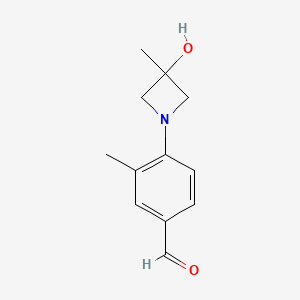

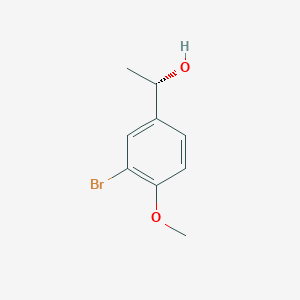
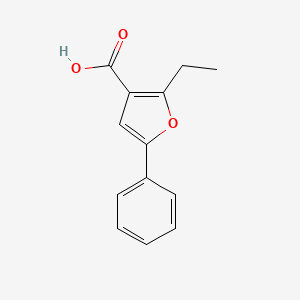

![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
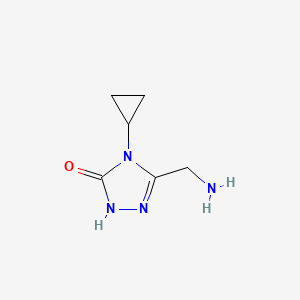
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)



